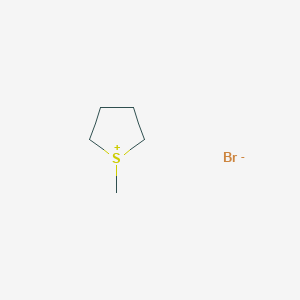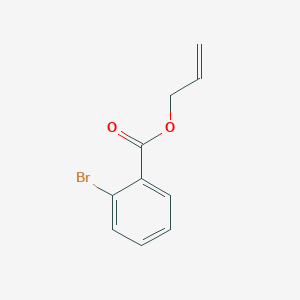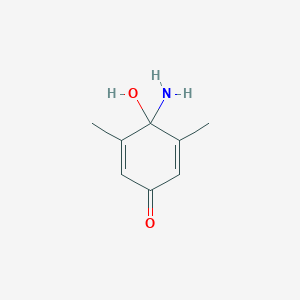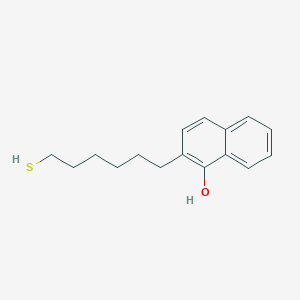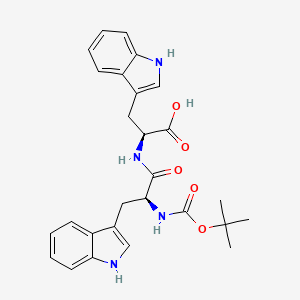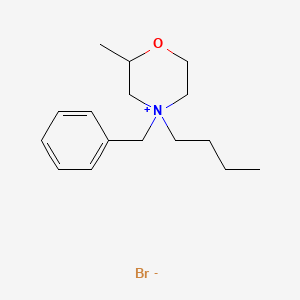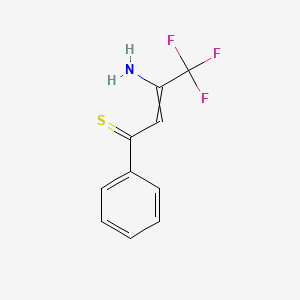![molecular formula C22H22O3S B14353515 Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol CAS No. 90618-72-7](/img/structure/B14353515.png)
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is an organic compound that combines the properties of benzoic acid and a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2-(2-phenylsulfanylethyl)phenylmethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as reflux, vacuum filtration, and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylmethanol: An aromatic alcohol used in perfumes and as a solvent.
Benzyl Alcohol: A related compound with similar uses in the chemical and pharmaceutical industries.
Uniqueness
Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
90618-72-7 |
|---|---|
分子式 |
C22H22O3S |
分子量 |
366.5 g/mol |
IUPAC名 |
benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16OS.C7H6O2/c16-12-14-7-5-4-6-13(14)10-11-17-15-8-2-1-3-9-15;8-7(9)6-4-2-1-3-5-6/h1-9,16H,10-12H2;1-5H,(H,8,9) |
InChIキー |
LKNPXTVMDSSHAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCC2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


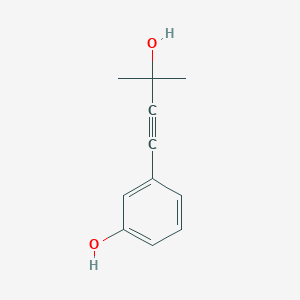
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)

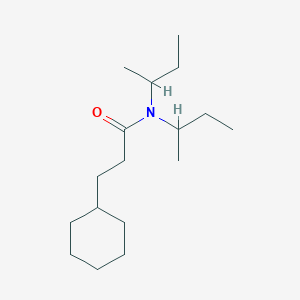
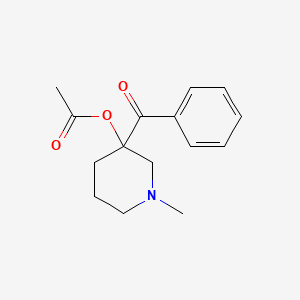
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
